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Executive Summary

Coccidioidomycosis, a fungal infection endemic to the southwestern United States and parts of
Central and South America, presents a significant therapeutic challenge, particularly in its
disseminated and meningeal forms. Current antifungal agents are often limited by toxicity, drug-
drug interactions, and the need for lifelong therapy. VT-1598 tosylate is a novel, orally
bioavailable, and highly selective inhibitor of fungal lanosterol 14a-demethylase (CYP51) under
development for the treatment of coccidioidomycosis. This technical guide provides a
comprehensive overview of the preclinical and early clinical development of VT-1598,
summarizing key data and experimental methodologies for researchers, scientists, and drug
development professionals.

Mechanism of Action

VT-1598 is a tetrazole-based antifungal agent that selectively inhibits fungal CYP51, a critical
enzyme in the ergosterol biosynthesis pathway.[1][2] Ergosterol is an essential component of
the fungal cell membrane, analogous to cholesterol in mammalian cells.[3] By inhibiting
CYP51, VT-1598 disrupts the integrity and function of the fungal cell membrane, leading to
growth inhibition and cell death.[3][4] A key innovation in the design of VT-1598 is the
replacement of the triazole moiety found in many azole antifungals with a tetrazole group.[1][5]
This modification confers greater specificity for the fungal CYP51 enzyme over human
cytochrome P450 enzymes, thereby reducing the potential for off-target effects and drug-drug
interactions.[5][6][7]
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Caption: Mechanism of action of VT-1598.

Preclinical Development
In Vitro Activity

VT-1598 has demonstrated potent in vitro activity against both Coccidioides immitis and
Coccidioides posadasii.[8] Minimum inhibitory concentration (MIC) values were determined
using broth macrodilution according to the Clinical and Laboratory Standards Institute (CLSI)
M38-A2 standard.[6]

Organism VT-1598 MIC (ug/mL) Fluconazole MIC (pg/mL)
C. posadasii 1[8] 16[8]
C. immitis 0.5[8] 16[8]
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In Vivo Efficacy in Murine Models of CNS
Coccidioidomycosis

The efficacy of VT-1598 has been evaluated in murine models of central nervous system (CNS)
coccidioidomycosis caused by both C. posadasii and C. immitis.[6] These studies
demonstrated significant improvements in survival and reductions in brain fungal burden
compared to vehicle control and, in some cases, the standard-of-care agent fluconazole.[6][8]

[°]

In fungal burden studies, mice were treated for 7 days, and brain tissue was collected 24 to 48
hours post-treatment for fungal load assessment.[8][9]

Mean Brain
Fungal
) Treatment Dose P-value vs.
Study Organism Burden _
Group (mg/kg/day) Vehicle
(logl10
CFUI/qg)
C. posadasii C. posadasii Vehicle
VT-1598 4 - < 0.0001[6]

Undetectable

VT-1598 20 in 4/10 < 0.0001]6]
mice[6]
VT-1161
3.83[6] < 0.0001]6]
(comparator)
C. immitis C. immitis Vehicle
Significantl
VT-1598 g Y
reduced[9]
Fluconazole

In survival studies, treatment was administered for 14 days, and mice were monitored for
survival.[8][9]
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) Treatment Dose
Study Organism Outcome
Group (mg/kg/day)
C. posadasii C. posadasii Vehicle - -
Significant
VT-1598 3.2 improvement in
survival[6]
Significant
VT-1598 8 improvement in
survival[6]
Significant
VT-1598 20 improvement in
survival[6]
C. immitis C. immitis Vehicle - -
Significant
VT-1598 - improvement in
survival[9]
Fluconazole - -

Experimental Protocols

Antifungal susceptibility testing was performed by broth macrodilution following the CLSI
standard M38-A2.[6] Arthroconidia were adjusted to a starting inoculum of 1 x 10"4 to 5 x 10"4
arthroconidia/ml and added to tubes containing serial 2-fold dilutions of VT-1598 or fluconazole
in RPMI 1640 medium.[6] The tubes were incubated at 35°C for 48 hours, and the MIC was
recorded as the lowest concentration that resulted in >80% inhibition of growth compared to the

drug-free control.[6]

e Animal Models: Swiss-Webster mice (for C. posadasii studies) and ICR mice (for C. immitis

studies) were used.[6]

« Infection: Infection was established via intracranial inoculation of arthroconidia.[6][9]
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o Treatment: Oral therapy with VT-1598 (formulated in 20% [vol/vol] Cremophor EL), vehicle
control, or a positive control (fluconazole or VT-1161) began 48 hours post-inoculation.[6][9]

The tosylate salt of VT-1598 was used in the C.
1.3 applied for dose calculation.[6]

immitis studies, with a correction factor of

o Endpoints: The primary endpoints were brain fungal burden (at day 7 post-treatment) and
survival (monitored for a prespecified period).[8][9]
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Caption: Murine model experimental workflow.

Clinical Development
Phase 1 First-in-Human Study
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A Phase 1, randomized, double-blind, placebo-controlled, single-ascending dose study was
conducted in healthy adult subjects to evaluate the safety and pharmacokinetics of VT-1598.
[10]

Population: Healthy adult volunteers.[10]

Doses: Single ascending oral doses of 40, 80, 160, 320, and 640 mg.[10]

Randomization: 3:1 randomization to receive VT-1598 or placebo in each cohort.[10]

Food Effect: A cohort receiving 160 mg was evaluated in both fasting and fed states.[10]

VT-1598 is metabolized to a primary metabolite, VT-11134.[10]

Parameter VT-1598 VT-11134 (Metabolite)
Cmax (ng/mL) 31.00-279.4 27.80-108.8
AUCO-last (ng*h/mL) 116.1 - 4507 1140 - 7156

Tmax (h) 4-5 4-5

Half-life (h) - 103 - 126

Data represents the range observed across the 40 mg to 640 mg dose cohorts.[10]

Administration of a 160 mg dose with food resulted in a 44% increase in the Cmax and a 126%
increase in the AUCO-last of VT-1598.[10] The exposure of the metabolite, VT-11134, was not
significantly affected by food.[10]

No serious adverse events or adverse events leading to early termination were observed in the
Phase 1 study.[10] The safety and pharmacokinetic profiles of VT-1598 support its continued
clinical development.[10]

Regulatory Status

VT-1598 has received several designations from the U.S. Food and Drug Administration (FDA)
for the treatment of coccidioidomycosis, including:
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e Orphan Drug Designation[11]
o Fast Track status[5]

e Qualified Infectious Disease Product (QIDP) designation[5]

Future Directions

The promising preclinical efficacy and favorable Phase 1 safety and pharmacokinetic data for
VT-1598 warrant further investigation in patients with coccidioidomycosis. Future clinical trials
will be essential to establish the efficacy and safety of VT-1598 in this patient population and to
determine the optimal dosing regimen. The high selectivity of VT-1598 for fungal CYP51
suggests the potential for a wider therapeutic window and a more favorable safety profile
compared to existing azole antifungals.
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Caption: Clinical development pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/29190379/
https://pubmed.ncbi.nlm.nih.gov/29190379/
https://pubmed.ncbi.nlm.nih.gov/29190379/
https://go.drugbank.com/drugs/DB17757
https://en.wikipedia.org/wiki/Antifungal
https://pmc.ncbi.nlm.nih.gov/articles/PMC11034614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11034614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11034614/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5913997/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6395925/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6395925/
https://journals.asm.org/doi/10.1128/aac.02258-17
https://pubmed.ncbi.nlm.nih.gov/29437615/
https://pubmed.ncbi.nlm.nih.gov/29437615/
https://pubmed.ncbi.nlm.nih.gov/29437615/
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://pubmed.ncbi.nlm.nih.gov/38569652/
https://malinplc.com/investee-company-news/viamet-receives-orphan-drug-designation-from-the-fda-for-vt-1598-for-the-treatment-of-coccidioidomycosis/
https://www.benchchem.com/product/b15576155#vt-1598-tosylate-development-for-coccidioidomycosis
https://www.benchchem.com/product/b15576155#vt-1598-tosylate-development-for-coccidioidomycosis
https://www.benchchem.com/product/b15576155#vt-1598-tosylate-development-for-coccidioidomycosis
https://www.benchchem.com/product/b15576155#vt-1598-tosylate-development-for-coccidioidomycosis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15576155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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